![molecular formula C6H14Cl2N2 B2531013 Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride CAS No. 2445790-49-6](/img/structure/B2531013.png)
Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride is a chemical compound that is part of the bicyclo hexane family . These compounds are increasingly important in the development of bio-active compounds .
Synthesis Analysis
The synthesis of Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride involves an efficient and modular approach . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .Molecular Structure Analysis
The molecular structure of Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride is represented by the Inchi Code: 1S/C6H12N2.2ClH/c7-5-1-2-6(8,3-5)4-5;;/h1-4,7-8H2;2*1H .Physical And Chemical Properties Analysis
The physical form of Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride is a powder . It has a molecular weight of 185.1 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Bicyclo[2.1.1]hexanes serve as valuable building blocks in drug discovery due to their unique structural features. Researchers have explored their use as bioisosteres for ortho-substituted benzene rings. For instance, the incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into fungicides like boscalid, bixafen, and fluxapyroxad has been successful . These compounds exhibit promising biological activity and solubility properties.
Photochemistry and Modular Synthesis
Efficient and modular synthetic routes have been developed to access new 1,2-disubstituted bicyclo[2.1.1]hexane modules. Photochemical methods, such as [2 + 2] cycloadditions, enable the creation of diverse building blocks. These modules can be readily derivatized, expanding the sp3-rich chemical space .
Late-Stage Functionalization
Researchers have harnessed bicyclo[2.1.1]hexanes for late-stage modifications of natural products. This strategy allows the introduction of functional groups onto the bicyclohexane framework, leading to novel derivatives that were previously inaccessible .
Titanium-Catalyzed Cycloadditions
Titanium-catalyzed [2σ + 2π] cycloadditions have been employed to synthesize bicyclo[2.1.1]hexanes with various substitution patterns. These reactions provide a unified approach to accessing diverse derivatives, expanding the toolbox for chemical synthesis .
Unified Access to Bicyclo[2.1.1]hexanes
Photocatalytic cycloaddition reactions have been developed, allowing the synthesis of bicyclo[2.1.1]hexanes with 11 distinct substitution patterns. This method provides a versatile route for accessing these intriguing structures .
Safety and Hazards
Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride has several safety precautions associated with it. The compound has hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride and similar compounds are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view , indicating potential for future research and development in this area.
Propiedades
IUPAC Name |
bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-5-1-2-6(8,3-5)4-5;;/h1-4,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTRWAASUQCTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.1.1]hexane-1,4-diamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)
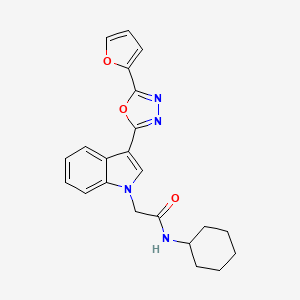
![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)
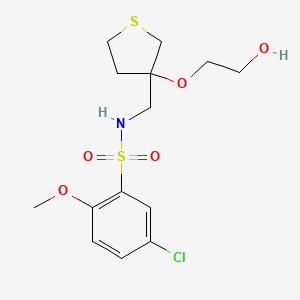
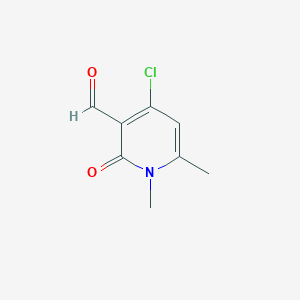

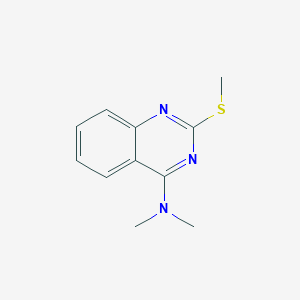

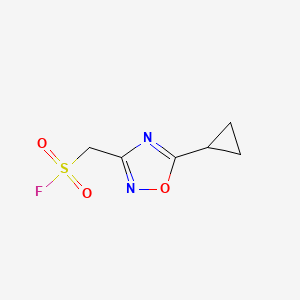

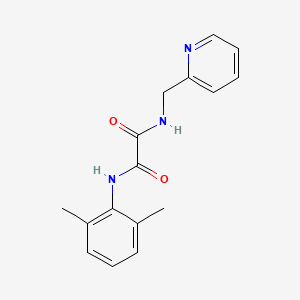
![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)